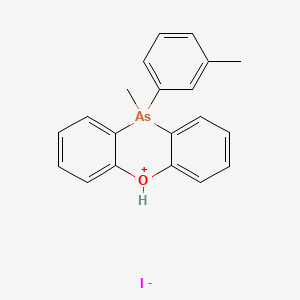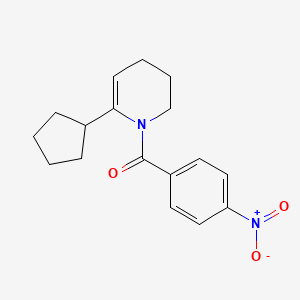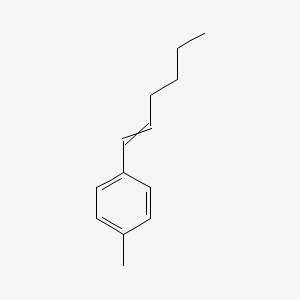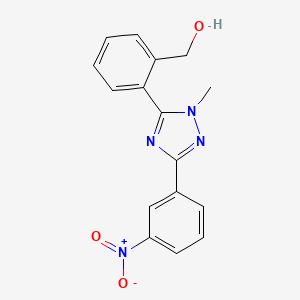
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol is a complex organic compound that features a triazole ring, a nitrophenyl group, and a phenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the nitrophenyl group and finally the attachment of the phenylmethanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, including the use of high-efficiency catalysts and environmentally friendly solvents, is essential to achieve high yields and purity.
化学反応の分析
Types of Reactions
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)ketone.
Reduction: Formation of (2-(1-Methyl-3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
作用機序
The mechanism of action of (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the triazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
(2-(1-Methyl-3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group.
(2-(1-Methyl-3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol: Similar structure but with a chloro group instead of a nitro group.
(2-(1-Methyl-3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol imparts unique redox properties and potential biological activities that distinguish it from its analogs. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
61610-57-9 |
|---|---|
分子式 |
C16H14N4O3 |
分子量 |
310.31 g/mol |
IUPAC名 |
[2-[2-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]phenyl]methanol |
InChI |
InChI=1S/C16H14N4O3/c1-19-16(14-8-3-2-5-12(14)10-21)17-15(18-19)11-6-4-7-13(9-11)20(22)23/h2-9,21H,10H2,1H3 |
InChIキー |
ZUUVHFXEFLVOJQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


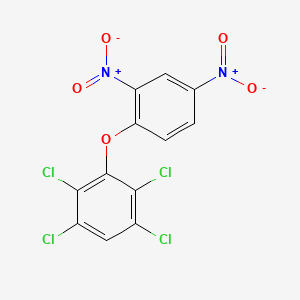
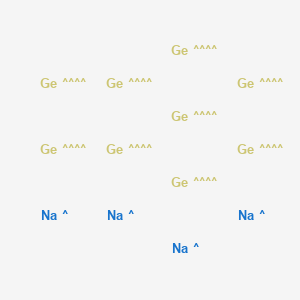
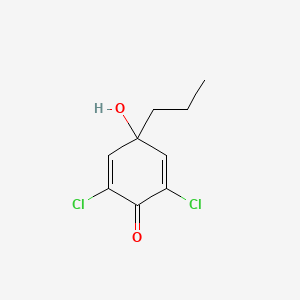
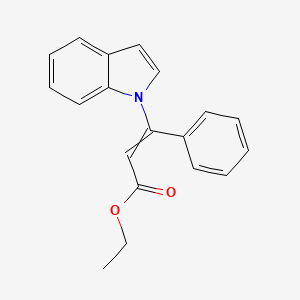

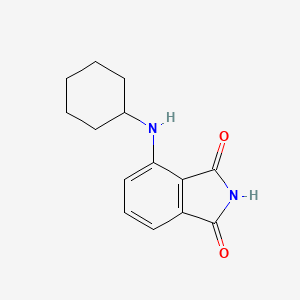
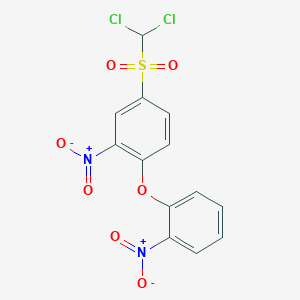
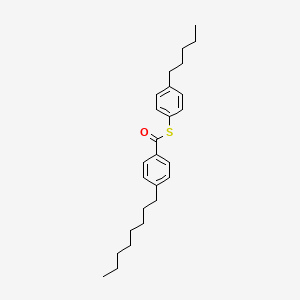

![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)
